molecular formula C18H14ClNO3 B3083446 (4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one CAS No. 1142199-48-1

(4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one

Cat. No. B3083446
CAS RN: 1142199-48-1
M. Wt: 327.8 g/mol
InChI Key: SFKYETLICFWNPC-MHWRWJLKSA-N
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Description

(4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one, also known as 4E-BB-CM-I, is an organochlorine compound that has been studied for its potential applications in scientific research. It is an isoxazole derivative that contains a benzyloxy group and a chloromethyl group, and is characterized by its yellow-orange color and its melting point of 116-118°C. 4E-BB-CM-I has a wide range of potential applications in scientific research, including as an inhibitor of enzymes, as a substrate for enzymes, and as a potential drug candidate.

Scientific Research Applications

Crystallographic Properties

The isoxazole compound exhibits unique crystallographic properties, such as the adoption of envelope conformations by isoxazole and dioxolane rings and a twisted conformation by the furan ring. The structure is stabilized through various intermolecular interactions, including C—H⋯π interactions and non-classical C—H⋯O hydrogen bonds. A notable feature is a Cl⋯O halogen bond with a nearly linear C—Cl⋯O angle, emphasizing the compound's structural intricacy (Nizammohideen et al., 2009).

Synthetic Applications

Isoxazole derivatives, including the (4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one, are synthesized through various eco-friendly and efficient methods, such as the use of salicylic acid and boric acid as catalysts in aqueous media. These methods highlight the significance of green chemistry in the synthesis of isoxazole derivatives, offering a cost-effective, simple, and environmentally friendly approach, devoid of heating, microwave, and ultrasound sources (Mosallanezhad & Kiyani, 2019), (Kiyani & Ghorbani, 2015).

Biological and Pharmacological Properties

The biological and pharmacological properties of isoxazole derivatives are notable, with applications in pharmaceuticals and agrochemicals. These compounds exhibit antimycobacterial and antibacterial activities, and some derivatives have shown promising results against various bacterial strains and Mycobacterium tuberculosis. Moreover, they demonstrate cytotoxic activity against cancer cell lines without significant toxicity, underscoring their potential in medical research (Chavan et al., 2019).

Advanced Synthesis Techniques

The compound and its derivatives can be synthesized through advanced techniques, such as continuous flow photochemical synthesis and organic photoredox catalysis. These methods enable rapid synthesis, highlighting the potential for large-scale production and exploration of their larvicidal activity, particularly against Aedes aegypti. The versatility in synthesis and the potential for biological applications make these compounds an area of significant interest in scientific research (Sampaio et al., 2023).

properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c19-11-17-16(18(21)23-20-17)10-13-6-8-15(9-7-13)22-12-14-4-2-1-3-5-14/h1-10H,11-12H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKYETLICFWNPC-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=NOC3=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=NOC3=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one
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